N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine
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Overview
Description
The compound is a pyrimidine derivative, which is a type of organic compound that is often used in the development of drugs . The presence of the benzo[d][1,3]dioxol-5-ylmethyl and furan-2-ylmethyl groups suggest that this compound may have unique properties that could potentially be useful in pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a pyrimidine ring substituted with benzo[d][1,3]dioxol-5-ylmethyl and furan-2-ylmethyl groups . The exact structure would depend on the specific locations of these substitutions on the pyrimidine ring.Chemical Reactions Analysis
As a pyrimidine derivative, this compound would be expected to undergo reactions typical of pyrimidines . This could include various substitution reactions, depending on the specific structure of the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As a pyrimidine derivative, it would likely be a solid at room temperature . Its solubility in water and other solvents would depend on the specific substituents present on the pyrimidine ring.Scientific Research Applications
Heterocyclic Compound Studies and Applications
Crystal Structures and Potential Activities:
- The investigation of crystal structures and intermolecular interactions of compounds with similar heterocyclic frameworks, such as furan and pyrimidine derivatives, has been documented. These studies contribute to understanding the molecular configurations that may influence biological activity or material properties (Hijji et al., 2014). Similarly, research on benzofuran derivatives highlights their promising antitumoral activity, which could imply potential medical applications for related compounds (Diana et al., 2019).
Antifolate Activity for Therapeutic Use:
- Compounds with pyrimidine structures have been evaluated for their antifolate activity, which is crucial in inhibiting enzymes like dihydrofolate reductase. This inhibition is key in treating certain cancers and infectious diseases, indicating potential therapeutic applications for similar compounds (Robson et al., 1997).
Material Science Applications:
- The synthesis and characterization of novel polyimides derived from pyridine-containing diamines suggest that compounds incorporating pyrimidine or similar heterocycles could be valuable in developing new materials with desirable thermal and mechanical properties (Zhang et al., 2005).
Histamine Receptor Ligand Development:
- Explorations into 2-aminopyrimidines as histamine H3 receptor ligands for potential pharmaceutical applications show that structurally related compounds could serve as leads in drug development. This highlights possible applications in designing new therapeutic agents (Sadek et al., 2014).
Future Directions
Properties
IUPAC Name |
2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O5/c1-11-16(23(24)25)17(19-9-13-3-2-6-26-13)22-18(21-11)20-8-12-4-5-14-15(7-12)28-10-27-14/h2-7H,8-10H2,1H3,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGMCFUYKZLZCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCC2=CC3=C(C=C2)OCO3)NCC4=CC=CO4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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